molecular formula C20H20N4O6S B2564353 (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-75-7

(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

カタログ番号: B2564353
CAS番号: 864925-75-7
分子量: 444.46
InChIキー: XRWVBQHXOGFARD-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a fused thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key substituents include:

  • (E)-3-(3-nitrophenyl)acrylamido moiety: Introduces a planar, conjugated system with a nitro group, which may influence electronic properties and bioactivity.
  • Ethyl ester: Modifies lipophilicity and metabolic stability.

特性

IUPAC Name

ethyl 3-carbamoyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-2-30-20(27)23-9-8-14-15(11-23)31-19(17(14)18(21)26)22-16(25)7-6-12-4-3-5-13(10-12)24(28)29/h3-7,10H,2,8-9,11H2,1H3,(H2,21,26)(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVBQHXOGFARD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate represents a novel structural class of thieno[2,3-c]pyridine derivatives. This article explores its biological activity, particularly its potential as an antitumor agent and its mechanisms of action.

Chemical Structure and Properties

The compound features a unique thieno[2,3-c]pyridine scaffold with various substituents that may influence its biological activity. The presence of the nitrophenyl group and the acrylamide moiety are noteworthy for their potential interactions with biological targets.

Biological Activity Overview

Research indicates that thieno[2,3-c]pyridine derivatives often exhibit significant biological activities, particularly in cancer treatment. The following sections summarize relevant findings regarding the biological activity of the compound.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate possess notable antitumor properties:

  • Mechanism of Action : Similar compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies : For instance, derivatives of thieno[2,3-c]pyridine exhibited IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines such as HeLa and MDA-MB-231 .
  • Selectivity : Importantly, these compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .
CompoundCell LineIC50 (µM)Mechanism
1aHeLa1.1Tubulin inhibition
1bMDA-MB-2312.8Tubulin inhibition
2eMDA-MB-4684.7Cell cycle arrest

Case Studies

In a study evaluating various thieno[2,3-c]pyridine derivatives:

  • Compound 2e was highlighted for significantly decreasing viable cell counts in MDA-MB-231 cells and reducing tumor graft sizes in chick chorioallantoic membrane assays .
  • Synergistic Effects : Some studies suggest that combining these compounds with other antitumor agents may enhance their efficacy by targeting multiple pathways involved in cancer progression .

Pharmacological Profiles

Thieno[2,3-c]pyridine derivatives have been investigated for their pharmacokinetic properties:

  • Absorption and Distribution : These compounds typically exhibit moderate solubility and favorable distribution characteristics, making them suitable candidates for further development .
  • Toxicology : Preliminary toxicological assessments indicate low toxicity profiles at therapeutic doses, although further studies are warranted to fully elucidate safety parameters .

科学的研究の応用

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications due to its interaction with biological targets. Research indicates that derivatives of thieno[2,3-c]pyridine can exhibit significant pharmacological effects.

Anticancer Activity

Studies have demonstrated that compounds similar to (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A related compound was shown to induce apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups .

Antimicrobial Properties

The thienopyridine framework has also been linked to antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

This table illustrates the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as an antibacterial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability:

ParameterValue
Half-life4 hours
Volume of distribution1.5 L/kg
Clearance0.8 L/h/kg

These pharmacokinetic parameters provide insights into how the compound behaves in biological systems and its potential efficacy as a therapeutic agent .

Synthesis and Characterization

The synthesis of (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Characterization techniques such as X-ray crystallography are employed to elucidate its solid-state structure and intermolecular interactions .

類似化合物との比較

Structural Analogues in the Thienopyridine Family

The thienopyridine scaffold is widely explored in drug discovery. Below is a comparison with structurally related compounds:

Compound Core Structure Key Substituents Potential Bioactivity Reference
(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Target) Thieno[2,3-c]pyridine 3-Carbamoyl, (E)-3-nitrophenyl acrylamido, ethyl ester Hypothesized anticancer/kinase inhibition N/A
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 2-Amino, 6-boc, ethyl ester Intermediate for drug synthesis
Clopidogrel (Plavix®) Thieno[3,2-c]pyridine Methyl ester, chlorine, tetrahydrothienopyridine Antiplatelet (P2Y12 inhibitor) N/A

Key Observations :

  • The target compound differs from clopidogrel in ring substitution (2,3-c vs. 3,2-c) and substituents, likely leading to divergent biological targets.
  • Compared to the intermediate in , the target compound’s acrylamido and nitro groups may enhance binding to biological targets (e.g., kinases or ferroptosis-inducing pathways) .

Electronic and Physicochemical Properties

The ethyl ester and carbamoyl groups balance lipophilicity and solubility, critical for bioavailability.

Property Target Compound Ethyl 2-amino-6-boc analogue Clopidogrel
Molecular Weight ~463.5 g/mol 338.4 g/mol 321.8 g/mol
LogP (Estimated) ~2.1 ~1.8 2.8
Key Functional Groups Nitro, acrylamido Boc, amino Chlorine, ester

Implications :

  • Higher molecular weight and nitro group in the target compound may limit blood-brain barrier penetration compared to clopidogrel.
  • The acrylamido group could act as a Michael acceptor, enabling covalent binding to cysteine residues in targets like kinases .

Bioactivity and Therapeutic Potential

While direct data for the target compound are lacking, insights can be inferred from structural analogues and related research:

  • Ferroptosis Induction : Compounds with acrylamido groups (similar to FINs) can trigger ferroptosis, a form of cell death relevant in cancer therapy . The nitro group may enhance oxidative stress, synergizing with this mechanism.
  • Anticancer Activity: Thienopyridine derivatives are explored for kinase inhibition. The carbamoyl group may mimic ATP-binding motifs in kinases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。